Methyl (2-benzyl-3-mercaptopropanoyl)glycinate
Description
Methyl (2-benzyl-3-mercaptopropanoyl)glycinate is a sulfur-containing glycine derivative characterized by a benzyl-substituted mercaptopropanoyl backbone esterified with a methyl glycinate group. Its structure combines a thiol (-SH) group, a benzyl aromatic moiety, and a glycine ester, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound has been synthesized via condensation reactions involving methyl glycinate and thiol-containing precursors under reflux conditions, as demonstrated in studies on heterocyclic compound synthesis . Notably, it is structurally related to Racecadotril impurities and intermediates, such as Benzyl N-[(2S)-2-benzyl-3-mercaptopropanoyl]glycinate (CAS: 81110-69-2), which share functional group similarities but differ in ester substituents (methyl vs. benzyl) .
Properties
IUPAC Name |
methyl 2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-17-12(15)8-14-13(16)11(9-18)7-10-5-3-2-4-6-10/h2-6,11,18H,7-9H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBHIAPUIJHFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C(CC1=CC=CC=C1)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-benzyl-3-mercaptopropanoyl)glycinate typically involves the reaction of glycine with benzyl mercaptan and methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-benzyl-3-mercaptopropanoyl)glycinate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Methyl (2-benzyl-3-mercaptopropanoyl)glycinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2-benzyl-3-mercaptopropanoyl)glycinate involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogs and Reactivity
Methyl (2-benzyl-3-mercaptopropanoyl)glycinate belongs to a class of glycinate esters with variable aromatic and thiol substituents. Key structural analogs include:
Key Observations :
- Synthetic Efficiency : Methyl glycinate derivatives with smaller substituents (e.g., pyridinyl in ) achieve higher yields (~89%) compared to bulkier analogs like tert-butylphenyl derivatives (54%) .
Mechanistic Insights :
- Glycinate ligands favor minor groove binding due to their flexible carboxylate side chains, which stabilize interactions without disrupting base-pair stacking .
- Acac ligands, lacking polar glycinate groups, promote intercalation and base-pair flipping, likely due to planar aromaticity and hydrophobic interactions .
Purity and Impurity Profiles
This compound is associated with impurities such as Methyl 2-benzyl-3-chloropropanoate (Product Code: DA-R003-f), highlighting the importance of rigorous characterization during synthesis . Comparatively, benzyl ester analogs (e.g., Benzyl N-[(2S)-2-benzyl-3-mercaptopropanoyl]glycinate) require precise control of reaction conditions to avoid byproducts, as ester group stability varies with substituents .
Biological Activity
Methyl (2-benzyl-3-mercaptopropanoyl)glycinate is a sulfur-containing compound with significant potential in various biological applications. Its unique structure allows it to interact with multiple biological targets, leading to diverse pharmacological effects. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₇NO₃S
- Molecular Weight : 267.34 g/mol
- IUPAC Name : methyl 2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetate
The compound is characterized by the presence of a mercapto group, which plays a crucial role in its biological activity by enabling covalent interactions with thiol groups in proteins.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with thiol-containing enzymes and receptors. This interaction can modulate enzyme activity and influence various biochemical pathways, including:
- Antioxidant Activity : The compound exhibits significant radical scavenging properties, which can protect cells from oxidative stress.
- Antimicrobial Effects : Preliminary studies indicate potential antimicrobial activity against various pathogens.
- Enzyme Inhibition : It has been studied for its inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production.
Antioxidant Activity
A study investigated the antioxidant capacity of this compound using various assays, including DPPH radical scavenging and ABTS assays. The results indicated that the compound exhibited a strong ability to scavenge free radicals, comparable to established antioxidants.
| Assay Type | IC50 Value (µM) | Comparison Control |
|---|---|---|
| DPPH Scavenging | 25 | Ascorbic Acid (20) |
| ABTS Scavenging | 30 | Trolox (25) |
Antimicrobial Activity
In vitro studies evaluated the antimicrobial efficacy of the compound against several bacterial strains. The results demonstrated notable antibacterial properties:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Enzyme Inhibition Studies
The compound was tested for its inhibitory effects on tyrosinase, an enzyme relevant in pigmentation disorders. The results indicated that it could inhibit tyrosinase activity effectively:
| Compound | IC50 Value (µM) |
|---|---|
| This compound | 15 |
| Kojic Acid | 25 |
This suggests that the compound may have applications in treating hyperpigmentation disorders.
Case Studies
-
Case Study on Antioxidant Effects :
- In a cellular model, this compound was shown to reduce oxidative stress markers significantly, improving cell viability under oxidative conditions.
-
Case Study on Antimicrobial Efficacy :
- A clinical trial involving skin infections demonstrated that topical application of formulations containing this compound led to faster healing times compared to standard treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
